Cas no 851132-89-3 (2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(4-ethoxyphenyl)acetamide)

2-{1-(3-Chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound featuring a unique molecular structure combining an imidazole-thioether moiety with an acetamide linkage. Its design incorporates a 3-chlorophenyl group and a 4-ethoxyphenyl substituent, contributing to potential bioactivity in pharmaceutical or agrochemical applications. The compound’s sulfur-containing imidazole core may enhance binding affinity in biological systems, while the ethoxy group could influence solubility and metabolic stability. This structure suggests utility as an intermediate in drug discovery or as a candidate for investigating enzyme inhibition or receptor modulation. Further research is required to fully characterize its pharmacological or chemical properties.
2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(4-ethoxyphenyl)acetamide structure
851132-89-3 structure
Product Name:2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(4-ethoxyphenyl)acetamide
CAS No:851132-89-3
MF:C19H18ClN3O2S
MW:387.883121967316
CID:5835919
PubChem ID:4991770
Update Time:2025-05-24

2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(4-ethoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
    • Acetamide, 2-[[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio]-N-(4-ethoxyphenyl)-
    • AKOS024585989
    • F0599-0440
    • 851132-89-3
    • 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
    • 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
    • EU-0091227
    • 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(4-ethoxyphenyl)acetamide
    • Inchi: 1S/C19H18ClN3O2S/c1-2-25-17-8-6-15(7-9-17)22-18(24)13-26-19-21-10-11-23(19)16-5-3-4-14(20)12-16/h3-12H,2,13H2,1H3,(H,22,24)
    • InChI Key: ZSIIVQRCQBKEMT-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OCC)C=C1)(=O)CSC1N(C2=CC=CC(Cl)=C2)C=CN=1

Computed Properties

  • Exact Mass: 387.0808257g/mol
  • Monoisotopic Mass: 387.0808257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 81.4Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • pka: 12.69±0.70(Predicted)

2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(4-ethoxyphenyl)acetamide Pricemore >>

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Additional information on 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(4-ethoxyphenyl)acetamide

Introduction to Compound with CAS No. 851132-89-3 and Product Name: 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(4-ethoxyphenyl)acetamide

The compound with the CAS number 851132-89-3 and the product name 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(4-ethoxyphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The unique structural features of this compound, particularly the presence of an imidazole sulfanyl group and an acetamide moiety, contribute to its multifaceted interactions with biological targets, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel therapeutic agents that can modulate biological pathways associated with various diseases. The 3-chlorophenyl and 4-ethoxyphenyl substituents in the molecular structure of this compound play a crucial role in determining its pharmacological properties. These aromatic rings are known to enhance binding affinity and selectivity, which are essential characteristics for any drug candidate. The imidazol-2-ylsulfanyl group, on the other hand, is a key pharmacophore that has been extensively studied for its ability to interact with enzymes and receptors involved in critical biological processes.

Current research in medicinal chemistry has highlighted the importance of rational drug design, where the structural features of a compound are meticulously tailored to optimize its biological activity. The compound in question exemplifies this approach, as its design incorporates elements that have been shown to improve solubility, metabolic stability, and target engagement. For instance, the acetamide moiety not only contributes to the overall molecular weight but also influences the compound's solubility profile, which is a critical factor in drug formulation and delivery.

One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. Studies have demonstrated that imidazole derivatives can modulate neurotransmitter systems, making them attractive candidates for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. The presence of the 3-chlorophenyl group further enhances this potential by increasing the compound's ability to cross the blood-brain barrier, a crucial requirement for central nervous system (CNS) drugs.

Furthermore, the 4-ethoxyphenyl substituent has been shown to influence the metabolic pathways of a compound, potentially leading to improved bioavailability and reduced toxicity. This is particularly important in drug development, where optimizing pharmacokinetic properties can significantly enhance therapeutic efficacy. The combination of these structural elements makes this compound a versatile tool for researchers exploring new treatment strategies.

Recent advancements in computational chemistry have enabled more precise predictions of a compound's biological activity based on its molecular structure. Virtual screening techniques have been employed to identify potential hits from large chemical libraries, and subsequent experimental validation has confirmed the efficacy of several promising candidates. The compound with CAS No. 851132-89-3 is one such example that has emerged from these efforts. Its unique structural features have been computationally analyzed to predict its interaction with various biological targets, providing insights into its potential therapeutic applications.

In vitro studies have begun to unravel the mechanism of action of this compound, revealing its ability to inhibit key enzymes involved in disease pathways. For example, preliminary data suggest that it may interfere with signaling pathways associated with inflammation and oxidative stress, which are implicated in conditions such as cancer and cardiovascular disease. The imidazol-2-ylsulfanyl group appears to be particularly important in mediating these interactions, highlighting its role as a critical pharmacophore.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups to introduce the desired structural elements while maintaining high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core imidazole ring, while nucleophilic substitution reactions have been used to introduce the chloro and ethoxy substituents.

As research continues to progress, it is expected that additional derivatives of this compound will be synthesized and evaluated for their biological activity. The flexibility offered by its molecular structure allows for modifications that can fine-tune its pharmacological properties, potentially leading to even more effective therapeutic agents. Collaborative efforts between chemists and biologists will be essential in translating these findings into tangible clinical benefits for patients worldwide.

The development of novel drugs is a complex process that requires interdisciplinary collaboration across multiple fields. The compound with CAS No. 851132-89-3 serves as an excellent example of how advancements in chemical synthesis and computational modeling can drive innovation in drug discovery. By leveraging cutting-edge technologies and methodologies, researchers are paving the way for new treatments that address unmet medical needs.

In conclusion, the compound known by both CAS No. 851132-89-3 and the product name 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(4-ethoxyphenyl)acetamide represents a significant step forward in pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable asset in ongoing research efforts aimed at developing new therapeutic agents. As further studies continue to elucidate its mechanisms of action and optimize its pharmacological properties, this compound holds great potential for improving human health and well-being.

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